1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C11H10ClFN4O2. It is known for its unique structure, which includes a pyrazole ring substituted with a chlorofluorophenoxy group and a carbohydrazide moiety.
Mechanism of Action
Target of Action
The primary target of “1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide” is the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 plays a key role in lipid homeostasis and body weight regulation .
Mode of Action
The compound acts as a potent and selective inhibitor of SCD1 . It inhibits the conversion of saturated, long-chain fatty acyl-CoAs to monounsaturated, long-chain fatty acyl-CoAs . This interaction with its target results in the modulation of lipid metabolism .
Biochemical Pathways
The affected biochemical pathway is the fatty acid metabolism . By inhibiting SCD1, the compound prevents the conversion of saturated fatty acids to monounsaturated fatty acids . This can lead to changes in lipid homeostasis and potentially influence body weight regulation .
Result of Action
The molecular and cellular effects of the compound’s action involve changes in lipid metabolism. By inhibiting SCD1, the compound can alter the balance of saturated and unsaturated fatty acids within cells . This could potentially lead to changes in cellular function and overall metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluorophenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group. The final step involves cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
- **1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide
- **3-(3-chloro-4-fluorophenoxy)phthalonitrile
Uniqueness
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a carbohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenoxy)methyl]pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4O2/c12-8-5-7(1-2-9(8)13)19-6-17-4-3-10(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFAWMANUCBPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCN2C=CC(=N2)C(=O)NN)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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